molecular formula C12H11N3O2 B14000740 3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole CAS No. 52182-88-4

3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole

Cat. No.: B14000740
CAS No.: 52182-88-4
M. Wt: 229.23 g/mol
InChI Key: KUIGAWURIBZCFH-UHFFFAOYSA-N
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Description

4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- is a heterocyclic compound with a pyrazole core structure. This compound is characterized by the presence of two methyl groups at positions 3 and 5 of the pyrazole ring and a 2-nitrophenylmethylene group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- typically involves the condensation of 3,5-dimethylpyrazole with 2-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials and chemical sensors .

Mechanism of Action

The mechanism of action of 4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- is unique due to the combination of the pyrazole ring and the 2-nitrophenylmethylene group, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

52182-88-4

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

3,5-dimethyl-4-[(2-nitrophenyl)methylidene]pyrazole

InChI

InChI=1S/C12H11N3O2/c1-8-11(9(2)14-13-8)7-10-5-3-4-6-12(10)15(16)17/h3-7H,1-2H3

InChI Key

KUIGAWURIBZCFH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C1=CC2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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